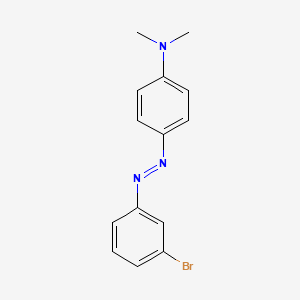
Cerium;cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium cobalt is a compound formed by the combination of cerium and cobalt. Cerium is a rare earth element, while cobalt is a transition metal. Both elements have unique properties that make their combination valuable in various scientific and industrial applications. Cerium cobalt compounds are known for their catalytic properties, magnetic behavior, and potential use in advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium cobalt compounds can be synthesized using various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of cerium and cobalt salts, followed by calcination at high temperatures. For example, cerium nitrate and cobalt nitrate can be dissolved in water, and a precipitating agent such as ammonium hydroxide is added to form a precipitate. This precipitate is then filtered, dried, and calcined at temperatures around 500°C to obtain the cerium cobalt compound .
Industrial Production Methods
In industrial settings, cerium cobalt compounds are often produced using large-scale co-precipitation methods. The process involves the controlled addition of cerium and cobalt salts to a reactor, followed by the addition of a precipitating agent. The resulting precipitate is then subjected to filtration, drying, and calcination. The specific conditions, such as temperature and pH, are optimized to achieve the desired phase and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium cobalt compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cerium and cobalt, as well as the presence of other reagents.
Common Reagents and Conditions
Oxidation Reactions: Cerium cobalt compounds can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction Reactions: Reduction of cerium cobalt compounds can be achieved using reducing agents such as hydrogen gas.
Substitution Reactions: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cerium cobalt can produce cerium cobalt oxide, while reduction can yield lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Cerium cobalt compounds have a wide range of scientific research applications due to their unique properties.
Chemistry
In chemistry, cerium cobalt compounds are used as catalysts in various reactions, including hydrogenation and oxidation reactions. Their catalytic properties are enhanced by the presence of cerium, which provides oxygen vacancies and improves the redox behavior of the compound .
Biology and Medicine
Cerium’s ability to mimic calcium allows it to interact with biological systems, while cobalt’s magnetic properties can be utilized in targeted drug delivery .
Industry
In industry, cerium cobalt compounds are used in the production of advanced materials, such as magnetic alloys and high-performance ceramics. Their magnetic properties make them valuable in the development of permanent magnets and electronic devices .
Wirkmechanismus
The mechanism of action of cerium cobalt compounds is influenced by the unique properties of both cerium and cobalt. Cerium’s ability to switch between different oxidation states (Ce³⁺ and Ce⁴⁺) allows it to participate in redox reactions, while cobalt’s magnetic properties contribute to the compound’s overall behavior.
Molecular Targets and Pathways
Cerium cobalt compounds can interact with various molecular targets, including enzymes and cellular components. For example, cerium can replace calcium in biological systems, affecting cellular processes such as respiration and metabolism. Cobalt’s magnetic properties can also influence cellular pathways by generating localized magnetic fields .
Vergleich Mit ähnlichen Verbindungen
Cerium cobalt compounds can be compared with other similar compounds, such as cerium iron, cerium nickel, and cerium copper compounds.
Similar Compounds
Cerium Iron: Cerium iron compounds exhibit similar catalytic properties but differ in their magnetic behavior due to the presence of iron.
Cerium Nickel: Cerium nickel compounds are known for their high catalytic activity and are often used in hydrogenation reactions.
Cerium Copper: Cerium copper compounds have unique electronic properties and are used in electronic devices and sensors.
Uniqueness
Cerium cobalt compounds are unique due to the combination of cerium’s redox properties and cobalt’s magnetic behavior. This combination makes them valuable in applications that require both catalytic and magnetic properties, such as in advanced materials and electronic devices .
Eigenschaften
CAS-Nummer |
12185-78-3 |
|---|---|
Molekularformel |
CeCo3 |
Molekulargewicht |
316.916 g/mol |
IUPAC-Name |
cerium;cobalt |
InChI |
InChI=1S/Ce.3Co |
InChI-Schlüssel |
MRYINWLISWRJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


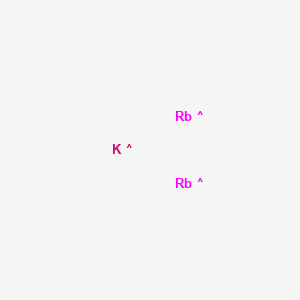
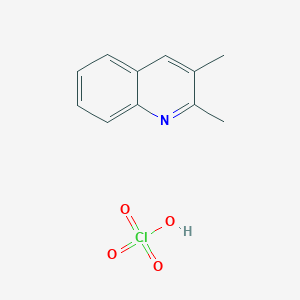
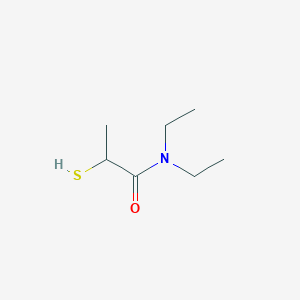

![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
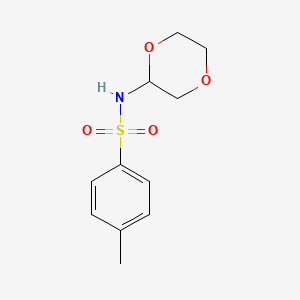
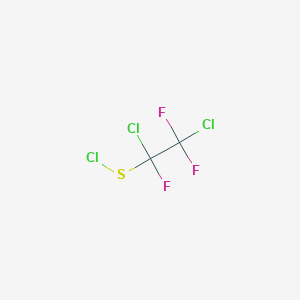


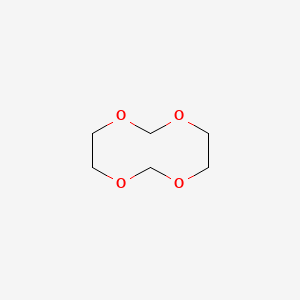

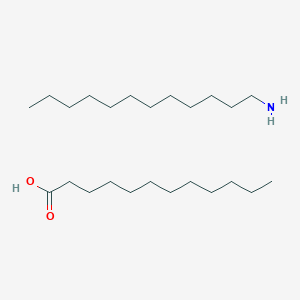
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
